molecular formula C14H20O2 B6355123 1-(4-Methoxyphenyl)-3-heptanone CAS No. 90831-81-5

1-(4-Methoxyphenyl)-3-heptanone

Cat. No.: B6355123
CAS No.: 90831-81-5
M. Wt: 220.31 g/mol
InChI Key: HTKOUHRIJLZFBU-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-heptanone is a substituted heptanone featuring a 4-methoxyphenyl group at the 1-position and a ketone moiety at the 3-position of a seven-carbon chain. For instance, compounds such as 7-(4-Hydroxyphenyl)-5-methoxy-1-phenyl-3-heptanone () and 5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)-3-heptanone () share core similarities, including aryl-substituted heptanone backbones. These derivatives are often isolated from natural sources or synthesized for pharmacological and industrial applications .

Properties

IUPAC Name

1-(4-methoxyphenyl)heptan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-3-4-5-13(15)9-6-12-7-10-14(16-2)11-8-12/h7-8,10-11H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKOUHRIJLZFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)CCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Methoxyphenyl)-3-heptanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-methoxybenzene with heptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-heptanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions on the aromatic ring.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted aromatic compounds.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-heptanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-3-heptanone involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Chalcone Derivatives

Examples :

  • (E)-3-(4-Hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (Compound 1)
  • (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (Compound 2)

Structural Differences :

  • Backbone: Chalcones feature a propenone (α,β-unsaturated ketone) structure, unlike the saturated heptanone chain in the target compound.
  • Substituents : Shared 4-methoxyphenyl group but with additional hydroxyl or methoxy groups on the second aryl ring.

Functional Properties :

  • Antioxidant Activity : Chalcone derivatives demonstrated strong antioxidant effects in PC12 cells exposed to H2O2, with dose-dependent responses (e.g., Compound 1d reduced oxidative stress at 10–40 μM) .
  • Anti-inflammatory Mechanisms : These compounds modulate pathways like NF-κB and MAPK, suggesting cross-talk between antioxidant and anti-inflammatory activities .

This difference may explain their stronger biological activity despite structural similarities .

Azetidinone Derivatives

Examples :

  • 1-(4-Methoxyphenyl)-3-phenoxy-4-phenylazetidin-2-one (3a)
  • 3-(2,4-Dichlorophenoxy)-1-(4-methoxyphenyl)-4-phenylazetidin-2-one (3b)

Structural Differences :

  • Core Structure: β-lactam (azetidinone) ring instead of a linear heptanone chain.
  • Substituents: Additional phenoxy or halogenated aryl groups at the 3-position.

Physical Properties :

  • Melting Points : 3a (188–189°C) and 3b (150–152°C) exhibit higher melting points than avobenzone (110–118°C, ), likely due to the rigid β-lactam ring enhancing crystallinity .

Comparison Insight: The azetidinone ring introduces steric hindrance and polarity, which may limit membrane permeability compared to linear heptanones. This structural feature could restrict applications in drug delivery despite thermal stability .

Avobenzone (1-(4-Methoxyphenyl)-3-(4-tert-butylphenyl)propane-1,3-dione)

Structural Differences :

  • Backbone: Diketone structure (1,3-dione) vs. a single ketone in heptanones.
  • Substituents : A 4-tert-butylphenyl group enhances lipophilicity.

Functional Properties :

  • Applications : Widely used in sunscreens due to UV absorption properties.
  • Molecular Weight: 310.387 g/mol, significantly higher than typical heptanone derivatives (e.g., 3-heptanone: 114.19 g/mol) .

Comparison Insight: The conjugated diketone system in avobenzone allows for broad UV absorption (UVA), a property absent in non-conjugated heptanones. This highlights how ketone positioning and conjugation critically influence photochemical behavior .

Other Heptanone Derivatives

Examples :

  • 7-(4-Hydroxyphenyl)-5-methoxy-1-phenyl-3-heptanone ()
  • 5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-(4-hydroxyphenyl)-3-heptanone ()

Structural Differences :

  • Substituents: Additional hydroxyl/methoxy groups on the heptanone chain or aryl rings.

Data Table: Key Comparative Properties

Compound Name Core Structure Molecular Weight (g/mol) Melting Point (°C) Key Applications/Bioactivity
1-(4-Methoxyphenyl)-3-heptanone* Linear heptanone ~220 (estimated) N/A Understudied; structural analog
Chalcone (Compound 1) α,β-unsaturated ketone ~284 N/A Antioxidant, anti-inflammatory
Azetidinone 3a β-lactam ring ~353 188–189 Synthetic intermediate
Avobenzone 1,3-dione 310.387 110–118 UV filter in sunscreens
3-Heptanone Simple ketone 114.19 N/A Industrial solvent

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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